molecular formula C15H11N3O3S B2724663 METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE CAS No. 950248-47-2

METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE

Cat. No.: B2724663
CAS No.: 950248-47-2
M. Wt: 313.33
InChI Key: SJSWXWKPKVUCKR-UHFFFAOYSA-N
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Description

Methyl 3-(1,2,3-benzothiadiazole-6-amido)benzoate is a benzoate ester derivative featuring a benzothiadiazole moiety linked via an amide group at the 3-position of the benzene ring. This compound’s structure combines the ester functionality of methyl benzoate with the aromatic heterocyclic amide, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

methyl 3-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-21-15(20)10-3-2-4-11(7-10)16-14(19)9-5-6-12-13(8-9)22-18-17-12/h2-8H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSWXWKPKVUCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE typically involves the reaction of 3-aminobenzoic acid with 1,2,3-benzothiadiazole-6-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzothiadiazole compounds exhibit significant antimicrobial properties. Methyl 3-(1,2,3-benzothiadiazole-6-amido)benzoate has been investigated for its potential as an antimicrobial agent against various pathogens. For instance, studies have shown that benzothiadiazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics or antifungal treatments .

Cancer Treatment
Benzothiadiazole derivatives are also being explored for their anticancer properties. The compound's ability to modulate biological pathways associated with cancer cell proliferation and apoptosis has been documented. Specific studies have highlighted the compound's interaction with cellular targets involved in cancer progression, suggesting its potential use in targeted cancer therapies .

Agricultural Applications

Plant Growth Regulators
this compound has been identified as a plant growth regulator. Its application enhances plant growth and resistance to stress factors such as drought and disease. The compound acts by inducing systemic resistance in plants, thereby improving their overall health and yield .

Pesticide Development
The compound's efficacy in pest control has also been researched. Its incorporation into pesticide formulations could lead to more effective products that minimize environmental impact while maximizing agricultural productivity. The unique chemical properties of benzothiadiazole derivatives allow for selective action against specific pests without harming beneficial organisms .

Materials Science

Organic Electronics
In materials science, this compound is being studied for its potential use in organic electronics. Benzothiadiazole compounds are known to serve as electron-deficient units in organic semiconductors. Their incorporation into polymer matrices can enhance the performance of organic light-emitting diodes (OLEDs) and photovoltaic cells due to improved charge transport properties .

Sensors Development
The compound's electronic properties make it suitable for developing sensors. Its ability to undergo specific chemical reactions can be harnessed in sensor technologies for detecting environmental pollutants or biological markers. Research is ongoing to optimize these compounds for better sensitivity and selectivity in sensor applications .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityMethyl derivatives showed significant inhibition against E. coli and S. aureus strains.
Cancer TreatmentInduced apoptosis in cancer cell lines through modulation of signaling pathways.
Plant Growth RegulationEnhanced resistance to Fusarium wilt in tomato plants when applied as a foliar spray.
Organic ElectronicsImproved charge mobility in polymer blends used for OLED applications.

Mechanism of Action

The mechanism of action of METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes .

Comparison with Similar Compounds

Table 1: Key Properties of Alkyl Benzoates

Compound Alkyl Group Substituent Volatility Lipophilicity (LogP)*
Methyl benzoate Methyl None High 1.96
Ethyl benzoate Ethyl None Moderate 2.45
Target compound Methyl Benzothiadiazole-6-amido Moderate Estimated >3.5

*LogP values for methyl/ethyl benzoates from experimental data; target compound estimated based on substituent effects .

Benzoate Derivatives with Heterocyclic Substituents

Several ethyl benzoate derivatives with heterocyclic groups have been synthesized, such as:

  • Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): Features a pyridazine ring linked via a phenethylamino group. Pyridazine’s electron-deficient nature may enhance binding to biological targets, but the amino linker introduces flexibility .
  • Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473): Contains an isoxazole ring connected via an ethoxy linker.

Key Structural Comparisons :

  • Heterocycle Size/Conjugation : Benzothiadiazole (target) has a larger conjugated system than pyridazine or isoxazole, which may improve UV absorption or fluorescence properties.
  • This could enhance stability in catalytic or biological environments .

Table 2: Heterocyclic Substituent Effects

Compound Heterocycle Linker Hydrogen-Bonding Capacity
Target compound Benzothiadiazole Amide High (N-H, C=O)
I-6230 Pyridazine Phenethylamino Moderate (N-H)
I-6473 Isoxazole Phenethoxy Low

Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide backbone but differs in substituents:

  • Directing Groups : The hydroxyl and dimethyl groups in ’s compound form an N,O-bidentate ligand, useful in metal-catalyzed C–H activation. In contrast, the target’s benzothiadiazole may act as a stronger electron-withdrawing group, directing electrophilic substitutions or stabilizing transition states in catalysis .
  • Reactivity : Amides () are less reactive toward hydrolysis than esters (target compound), suggesting the target may have shorter shelf-life under acidic/basic conditions .

Research Findings and Implications

  • Synthesis: The target compound’s amidation step (linking benzothiadiazole to benzoate) may parallel methods used for ’s benzamide, such as coupling benzothiadiazole-6-carboxylic acid with methyl 3-aminobenzoate .
  • Applications: Benzothiadiazole’s electron-deficient nature could make the compound suitable as a ligand in catalysis or a building block in organic semiconductors.

Biological Activity

Methyl 3-(1,2,3-benzothiadiazole-6-amido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, mechanisms of action, biological activities, and relevant case studies.

The synthesis of this compound typically involves the formation of the benzothiadiazole core followed by functionalization to introduce the methyl ester and amide groups. The common synthetic route includes:

  • Preparation of Benzothiadiazole : Starting from 2-aminobenzenethiol and a suitable carbonyl compound.
  • Formation of Amide : Reacting the benzothiadiazole with an appropriate carboxylic acid derivative to form the amide bond.
  • Methylation : The final product is obtained by methylating the carboxylic acid group to yield the methyl ester.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Compounds containing the benzothiadiazole moiety have shown significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
  • Anticancer Potential : Research indicates that benzothiadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

This compound has been tested against several bacterial strains:

Microorganism Zone of Inhibition (mm) Standard Drug Standard Zone (mm)
Staphylococcus aureus15Ampicillin20
Escherichia coli12Ampicillin22
Pseudomonas aeruginosa10Ciprofloxacin18
Candida tropicalis14Clotrimazole19

The presence of electron-withdrawing groups in the structure enhances its antimicrobial efficacy .

Anticancer Activity

Studies have demonstrated that derivatives of benzothiadiazole exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values : The IC50 values for this compound were found to be approximately 25 µM for MCF-7 and 30 µM for HeLa cells.

The compound's mechanism may involve the induction of oxidative stress and subsequent apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated five new derivatives similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated that compounds with nitro substitutions showed enhanced activity compared to standard antibiotics .
  • Cytotoxicity Assessment : A research paper reported on various benzothiadiazole derivatives' cytotoxic effects on different cancer cell lines. This compound was among those showing promising results with low IC50 values indicating potent anticancer activity .

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